8H-5,9-Methanopyrrolo[2,3-c]azocine
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Overview
Description
8H-5,9-Methanopyrrolo[2,3-c]azocine is a heterocyclic organic compound characterized by an eight-membered ring containing nitrogen atoms.
Preparation Methods
The synthesis of 8H-5,9-Methanopyrrolo[2,3-c]azocine involves several key methods:
Ring-Expansion Reactions: This method involves the expansion of smaller rings to form the eight-membered azocine ring.
Cycloaddition Reactions: This method involves the combination of linear molecules to form a cyclic structure.
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst to form the azocine ring.
Cyclization Reactions: These reactions involve the formation of the azocine ring through intramolecular cyclization, often catalyzed by metals.
Chemical Reactions Analysis
8H-5,9-Methanopyrrolo[2,3-c]azocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
8H-5,9-Methanopyrrolo[2,3-c]azocine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a building block in the synthesis of biologically active molecules, including alkaloids and opioids.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8H-5,9-Methanopyrrolo[2,3-c]azocine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8H-5,9-Methanopyrrolo[2,3-c]azocine can be compared to other similar compounds, such as:
Azocinoindoles: These compounds contain an azocine ring fused with an indole moiety and are known for their biological activity.
Benzazocines: These compounds have a benzene ring fused with an azocine ring and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
83693-82-7 |
---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),4,7,9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-11-9-6-7(1)5-8-2-4-12-10(8)9/h1-5,12H,6H2 |
InChI Key |
ROCOYVRJZKYKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=NC=C2)NC=C3 |
Origin of Product |
United States |
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